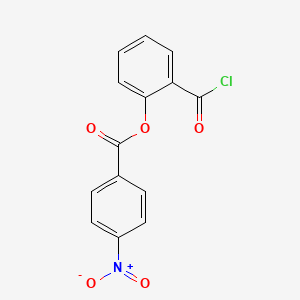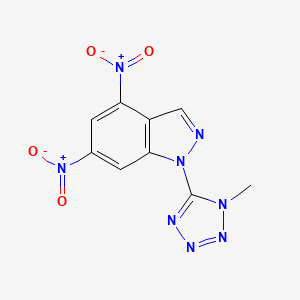
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole is a complex organic compound characterized by the presence of a tetrazole ring and a dinitro-substituted indazole core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones. The dinitro substitution is usually introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can affect cellular processes such as DNA replication, protein synthesis, and metabolic pathways, depending on its specific application.
相似化合物的比较
1-(1-Methyl-1H-tetrazol-5-yl)piperazine: Shares the tetrazole ring but differs in the core structure.
Bis(1-methyl-1H-tetrazol-5-yl)diazene: Contains two tetrazole rings connected by a diazene bridge.
1-(4-Substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone: Features a tetrazole ring with different substituents.
Uniqueness: 1-(1-Methyl-1H-tetrazol-5-yl)-4,6-dinitro-1H-indazole is unique due to its combination of a tetrazole ring and a dinitro-substituted indazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
90059-73-7 |
|---|---|
分子式 |
C9H6N8O4 |
分子量 |
290.20 g/mol |
IUPAC 名称 |
1-(1-methyltetrazol-5-yl)-4,6-dinitroindazole |
InChI |
InChI=1S/C9H6N8O4/c1-14-9(11-12-13-14)15-7-2-5(16(18)19)3-8(17(20)21)6(7)4-10-15/h2-4H,1H3 |
InChI 键 |
UWESETJITIWNTL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


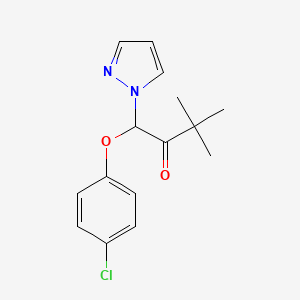
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
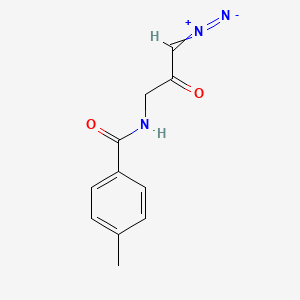
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
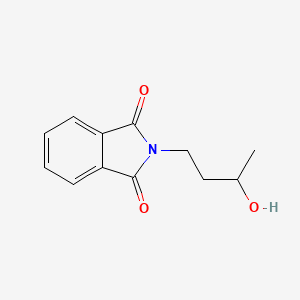
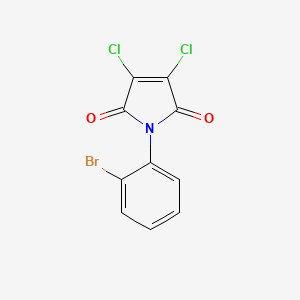
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

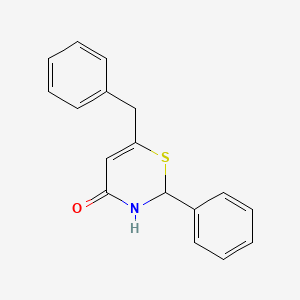
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
